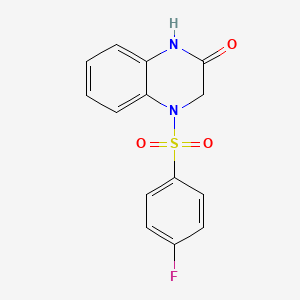

4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

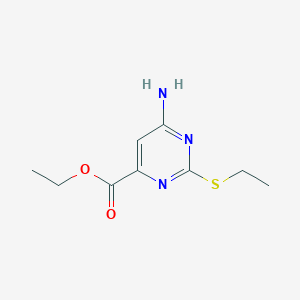

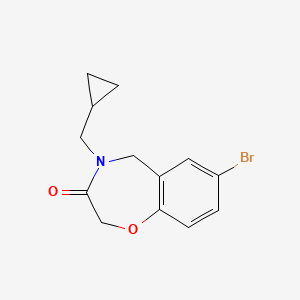

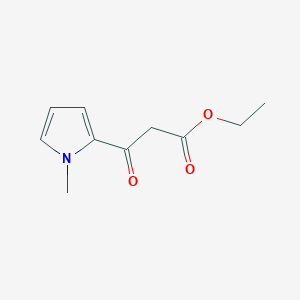

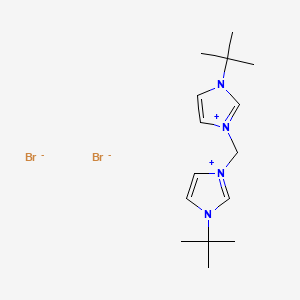

“4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have diverse pharmacological activities .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . For instance, one method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline undergoes various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . For instance, the synthesis of potential chemotherapeutic quinoxalinones involves the reaction of o-phenylenediamine and oxalic acid .Scientific Research Applications

Fluorescent Molecular Probes

4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one derivatives have been explored for their applications as fluorescent molecular probes. The synthesis and spectral properties of these compounds, featuring a "push-pull" electron transfer system, allow for strong solvent-dependent fluorescence. This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. Their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shifts are advantageous for various biological applications (Diwu et al., 1997).

Anticancer Evaluation

Compounds with the 4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one structure have been evaluated for their anticancer properties. Specifically, derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. The cytotoxic mechanism of these compounds involves inducing apoptosis and arresting the cell cycle at the G1 phase, highlighting their potential as potent agents against various cancer types (Ravichandiran et al., 2019).

Material Science Applications

In material science, 4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one derivatives have been incorporated into high-performance polymers for specific applications, such as fuel cell membranes. For instance, sulfonated poly(ether ether ketone) variants containing pendant carboxyl groups show promising properties for direct methanol fuel cell applications due to their high selectivity and proton conductivity (Li et al., 2009). Another study focused on the synthesis and characterization of carboxylated poly(ether sulfone)s, highlighting the versatility of these compounds in the development of advanced polymer materials (Weisse et al., 2001).

Future Directions

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBMPHXBVQMFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)

![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)